cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
CAS No.:
Cat. No.: VC13403223
Molecular Formula: C13H18N2O2S
Molecular Weight: 266.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O2S |
|---|---|
| Molecular Weight | 266.36 g/mol |
| IUPAC Name | (3aS,6aS)-1-(3-methylphenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole |
| Standard InChI | InChI=1S/C13H18N2O2S/c1-10-3-2-4-12(7-10)18(16,17)15-6-5-11-8-14-9-13(11)15/h2-4,7,11,13-14H,5-6,8-9H2,1H3/t11-,13+/m0/s1 |
| Standard InChI Key | LEVSFDGBRMHSRE-WCQYABFASA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)S(=O)(=O)N2CC[C@@H]3[C@H]2CNC3 |
| SMILES | CC1=CC(=CC=C1)S(=O)(=O)N2CCC3C2CNC3 |
| Canonical SMILES | CC1=CC(=CC=C1)S(=O)(=O)N2CCC3C2CNC3 |
Introduction
Chemical Identity and Structural Characterization
Physicochemical Properties
Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O from sulfonyl) |
| Polar Surface Area | 64.8 Ų |
These properties suggest moderate lipophilicity and solubility in polar aprotic solvents, aligning with trends observed in analogous sulfonamide-containing heterocycles .
Synthetic Methodologies and Challenges
Retrosynthetic Analysis
The compound’s synthesis likely involves:
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Core Construction: Formation of the octahydropyrrolo[3,4-b]pyrrole system via [3+2] cycloaddition or ring-closing metathesis.
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Sulfonylation: Introduction of the m-tolylsulfonyl group using sulfonyl chlorides under basic conditions.
A plausible route could adapt the Van Leusen pyrrole synthesis, where TosMIC (p-toluenesulfonylmethyl isocyanide) reacts with electron-deficient alkenes to form pyrrole rings . For example, Hu’s method for N-arylated pyrroles using CuI/1,10-phenanthroline catalysis might be modified to install the sulfonyl group .
Reported Analogues and Reaction Optimization
While direct synthesis protocols for cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole are undocumented, related systems like cis-1-Methylhexahydropyrrolo[3,4-b]pyrrole Dihydrochloride (CAS 1234805-59-4) provide insights. These analogues are synthesized via reductive amination or cyclization of diaminoketones, followed by salt formation . For the target compound, substituting methyl groups with m-tolylsulfonyl moieties would require careful optimization to preserve stereochemistry.
Applications in Materials Science
Ligand Design in Coordination Chemistry
The bicyclic pyrrolidine framework can act as a chiral ligand in asymmetric catalysis. For instance, palladium complexes of similar sulfonamide-containing ligands have been used in Suzuki-Miyaura couplings with enantiomeric excess >90%.
Polymeric Materials
Incorporating sulfonyl groups into polymer backbones improves thermal stability and solubility. Copolymers derived from pyrrolidine monomers exhibit glass transition temperatures (Tg) exceeding 200°C, making them candidates for high-performance plastics.
Challenges and Future Directions
Synthetic Bottlenecks
Key challenges include:
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Stereocontrol: Ensuring cis selectivity during bicyclic system formation.
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Functional Group Tolerance: Avoiding sulfonyl group degradation under acidic or reducing conditions.
Unanswered Research Questions
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How does the meta-tolylsulfonyl group influence the compound’s pharmacokinetics compared to para-substituted analogues?
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Can this scaffold serve as a precursor to spirocyclic compounds via C–H activation?
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